molecular formula C18H28ClNO2 B12712651 Propiophenone, 3-(4-methylpiperidino)-4'-propoxy-, hydrochloride CAS No. 103386-31-8

Propiophenone, 3-(4-methylpiperidino)-4'-propoxy-, hydrochloride

Cat. No.: B12712651
CAS No.: 103386-31-8
M. Wt: 325.9 g/mol
InChI Key: ISRUGMOYOCKOOD-UHFFFAOYSA-N
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Description

Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride is a complex organic compound that belongs to the class of aromatic ketones. It features a propiophenone core structure with a 4-methylpiperidino group and a 4’-propoxy substituent. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the alkylation of propiophenone with 4-methylpiperidine, followed by the introduction of a propoxy group at the para position of the aromatic ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes:

    Alkylation: Propiophenone is reacted with 4-methylpiperidine in the presence of a suitable base and solvent.

    Propoxylation: The intermediate product is then treated with a propylating agent to introduce the propoxy group.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding concentrated hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: A simpler aromatic ketone without the piperidino and propoxy substituents.

    4-Methylpropiophenone: Similar structure but lacks the piperidino and propoxy groups.

    4’-Propoxypropiophenone: Contains the propoxy group but not the piperidino group.

Uniqueness

Propiophenone, 3-(4-methylpiperidino)-4’-propoxy-, hydrochloride is unique due to the presence of both the 4-methylpiperidino and 4’-propoxy groups, which confer distinct chemical and biological properties. These substituents can enhance its solubility, stability, and potential biological activity compared to simpler analogs.

Properties

CAS No.

103386-31-8

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-3-14-21-17-6-4-16(5-7-17)18(20)10-13-19-11-8-15(2)9-12-19;/h4-7,15H,3,8-14H2,1-2H3;1H

InChI Key

ISRUGMOYOCKOOD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)C.Cl

Origin of Product

United States

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